Enhanced Lipophilicity: Comparative LogP Analysis Against Unsubstituted Core Scaffold
The target compound exhibits a calculated LogP value of 5.90 [1], which is significantly higher than that of the unsubstituted core scaffold 5-methyl-1,3-thiazol-2-amine (predicted LogP ≈ 0.5-1.0 based on structure [2]). This difference of approximately 4.9-5.4 LogP units translates to a >10,000-fold increase in predicted octanol-water partition coefficient, directly impacting compound distribution and bioavailability in biological systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 5.90 (Chembase prediction) [1] |
| Comparator Or Baseline | 5-Methyl-1,3-thiazol-2-amine (core scaffold): Predicted LogP ≈ 0.5-1.0 (estimated from structural analogs) [2] |
| Quantified Difference | Δ LogP ≈ +4.9 to +5.4 |
| Conditions | Predicted partition coefficient (octanol/water) based on computational models. |
Why This Matters
This quantitative difference in LogP directly informs procurement decisions for applications requiring specific membrane permeability profiles, such as CNS drug discovery or agrochemical development where bioavailability is critical.
- [1] Chembase.cn. 4-(4-hexylphenyl)-5-methyl-1,3-thiazol-2-amine (CBID:233775) - Detailed Information. Retrieved from http://www.chembase.cn/molecule-233775.html. View Source
- [2] PubChem. 5-Methyl-1,3-thiazol-2-amine (Compound Summary). Retrieved from https://pubchem.ncbi.nlm.nih.gov/. View Source
